molecular formula C7H6ClF2NO B3377013 4-Chloro-2-(difluoromethoxy)aniline CAS No. 1250677-10-1

4-Chloro-2-(difluoromethoxy)aniline

Cat. No. B3377013
CAS RN: 1250677-10-1
M. Wt: 193.58 g/mol
InChI Key: FFXMBGSSJPLQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H6ClF2NO . It has a molecular weight of 193.58 . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, difluoromethoxy, and aniline groups.

Scientific Research Applications

4-Chloro-2-(difluoromethoxy)aniline has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as β-blockers, anticonvulsants, and anti-inflammatory agents. It has also been used in the synthesis of novel drugs to treat various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used in the synthesis of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethoxy)aniline is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory molecules. In addition, it is believed to act as an inhibitor of phosphodiesterase-4 (PDE-4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. In addition, it has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce the risk of cardiovascular disease. It has also been shown to reduce the risk of Alzheimer's disease and to improve cognitive function.

Advantages and Limitations for Lab Experiments

4-Chloro-2-(difluoromethoxy)aniline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is widely available. In addition, it has a low toxicity, making it safe to use in laboratory experiments. However, it is not water soluble and has a low solubility in organic solvents, making it difficult to use in some experiments.

Future Directions

There are many potential future directions for research on 4-Chloro-2-(difluoromethoxy)aniline. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, research could be conducted to explore its potential as a material for the synthesis of new materials, such as polymers and nanomaterials. Finally, research could be conducted to explore its potential as an environmental pollutant and its effects on the environment.

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2-(difluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXMBGSSJPLQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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